2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid
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Overview
Description
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, features a fluorine atom at the 7th position of the indole ring, which can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in the biological system .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid could potentially influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the known properties of indole derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole is a known product of the degradation of tryptophan in higher plants , suggesting that this compound could potentially be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Amino Group: The amino group is introduced via a substitution reaction, where the indole derivative reacts with an appropriate amine source.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-indol-3-yl)propanoic acid:
2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid: This derivative features an iodine atom, which can influence its reactivity and biological activity.
Uniqueness
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to other indole derivatives. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable molecule for drug development .
Properties
IUPAC Name |
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHYWIKJSPIGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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